molecular formula C12H13F3N2O2 B10970375 N-(propan-2-yl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide

N-(propan-2-yl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B10970375
M. Wt: 274.24 g/mol
InChI Key: GIRMOAVKDLPFBI-UHFFFAOYSA-N
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Description

N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Step 1: Preparation of 2-(trifluoromethyl)benzoyl chloride by reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride.

    Step 2: Reaction of 2-(trifluoromethyl)benzoyl chloride with isopropylamine to form N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under radical conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can be used for substitution reactions involving the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-N-phenyl-p-phenylenediamine: Similar structure but lacks the trifluoromethyl group.

    N-Isopropyl-2-(trifluoromethyl)benzamide: Similar structure but with a different functional group arrangement.

Uniqueness

N-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

N'-propan-2-yl-N-[2-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C12H13F3N2O2/c1-7(2)16-10(18)11(19)17-9-6-4-3-5-8(9)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19)

InChI Key

GIRMOAVKDLPFBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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